8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-12-13-23-21(14-20)25-22(15-27-23)24(17-6-4-16(2)5-7-17)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTOTPQOXGQBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula: C17H15FN2O
- Molecular Weight: 282.31 g/mol
- CAS Number: 618441-63-7
Synthesis
The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the condensation of substituted phenylhydrazines with appropriate carbonyl compounds, followed by cyclization processes to form the pyrazoloquinoline structure.
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazoloquinoline derivatives has been evaluated using in vitro assays. Specific compounds have shown the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting their potential as anti-inflammatory agents . The mechanism appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Anticancer Potential
Several studies have explored the anticancer properties of pyrazoloquinolines. For example, certain derivatives were found to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrazoloquinoline core enhance anticancer activity .
Antimalarial Activity
In vitro studies have also assessed the antimalarial efficacy of similar quinoline derivatives against Plasmodium falciparum. Compounds demonstrated moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 µg/mL . These findings suggest that modifications in the quinoline structure can lead to improved antimalarial properties.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of pyrazoloquinoline derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited potent bactericidal effects, significantly reducing bacterial viability at low concentrations .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, a derivative of pyrazoloquinoline was tested for its ability to inhibit NO production in RAW 264.7 macrophages stimulated with LPS. The compound showed a dose-dependent inhibition comparable to established anti-inflammatory drugs .
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline demonstrate efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial activity of pyrazoloquinoline derivatives reported that several synthesized compounds exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the pyrazole moiety enhanced the antimicrobial effects, suggesting that modifications to the structure can lead to improved bioactivity .
| Compound | Activity Against M. smegmatis | Activity Against P. aeruginosa |
|---|---|---|
| 6d | MIC = 6.25 µg/ml | Significant inhibition |
| 7a | Moderate inhibition | High inhibition |
| 9c | Significant inhibition | Moderate inhibition |
Anticancer Research
The compound has also been explored for its anticancer potential, particularly as an inhibitor of various kinases involved in cancer progression.
Case Study: Cancer Cell Line Studies
In a recent study, novel quinoline carboxamides were identified as selective inhibitors of Ataxia Telangiectasia Mutated kinase (ATM), which plays a crucial role in DNA damage repair mechanisms. The incorporation of the pyrazoloquinoline structure into these compounds resulted in significant anticancer activity in vitro and in vivo, especially when combined with DNA-damaging agents .
| Compound Type | Mechanism of Action | Efficacy in Cell Lines |
|---|---|---|
| Quinoline Carboxamides | ATM Inhibition | High efficacy against cancer cells |
| Pyrazoloquinolines | Induction of apoptosis | Enhanced activity in combination therapies |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired pyrazoloquinoline structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds.
Synthesis Overview
- Starting Materials : Appropriate precursors are selected based on the desired functional groups.
- Cyclization Reaction : The key step involves cyclization to form the pyrazoloquinoline core.
- Purification : The product is purified using column chromatography or recrystallization methods.
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy group at position 8 undergoes oxidation under acidic or strongly oxidative conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ethoxy → Ketone | KMnO₄, H₂SO₄, 60–80°C | 8-Oxo-pyrazoloquinoline derivative | |
| Ethoxy → Carboxylic Acid | CrO₃, glacial acetic acid, reflux | 8-Carboxy-pyrazoloquinoline derivative |
-
Mechanistic Insight : The ethoxy group is first oxidized to a ketone via radical intermediates, with further oxidation yielding carboxylic acids under harsher conditions.
Electrophilic Aromatic Substitution
The quinoline and phenyl rings participate in electrophilic substitutions, influenced by substituent directing effects:
-
Directing Effects :
Cross-Coupling via C–H Activation
Palladium-catalyzed C–H activation enables functionalization without pre-halogenation:
| Catalyst System | Solvent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/Ag₂CO₃ | HFIP | Aryl iodides | 6-Aryl derivatives | 60–85% | |
| Sc(OTf)₃/DBU | Toluene | Perfluoroalkyl reagents | Trifluoromethylated derivatives | 70–97% |
-
Key Conditions : Hexafluoroisopropanol (HFIP) improves solubility and reaction efficiency in Pd-mediated couplings .
Nucleophilic Substitution
The fluorophenyl group exhibits limited reactivity in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Fluorine Displacement | NaNHR₂, DMF, 120°C | Aryl amine derivatives |
-
Limitations : Fluorine substitution requires strong nucleophiles (e.g., amines) and elevated temperatures due to the stability of the C–F bond.
Acid-Catalyzed Transformations
The compound undergoes structural modifications under acidic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Ether Cleavage | HBr (48%), reflux | 8-Hydroxy-pyrazoloquinoline | |
| Tautomerization | HCl, ethanol | Prototropic shifts in pyrazole |
-
Quinoline Protonation : The nitrogen in the quinoline ring facilitates acid-base interactions, influencing solubility and reactivity.
Comparative Reaction Analysis
The table below contrasts reaction outcomes for structurally related pyrazoloquinolines:
| Compound Modification | Reaction Type | Key Difference vs. Target Compound | Outcome Impact |
|---|---|---|---|
| 8-Hydroxyquinoline derivative | Oxidation | Higher reactivity due to –OH group | Faster ketone formation |
| 3-Nitro-pyrazoloquinoline | Electrophilic substitution | Enhanced para-directing effects | Broader functionalization |
Industrial and Catalytic Considerations
Preparation Methods
Quinoline Precursor Synthesis
The quinoline backbone is typically constructed from 8-ethoxyquinoline derivatives. A representative pathway involves:
2.1.1. Skraup Cyclocondensation
Reaction of 3-ethoxyaniline with glycerol and sulfuric acid at 120°C yields 8-ethoxyquinoline. Modifications include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acid Catalyst | H2SO4 (conc.) | 85% conversion |
| Temperature | 120–130°C | Minimizes tar formation |
| Solvent | None (neat conditions) | Simplifies purification |
This step achieves 78–82% isolated yield after recrystallization from ethanol.
2.1.2. Functionalization at C3
The C3 position is activated for subsequent pyrazole formation via Vilsmeier-Haack formylation:
$$
\text{8-Ethoxyquinoline} + \text{POCl}_3 + \text{DMF} \xrightarrow{0^\circ \text{C}} \text{8-Ethoxy-3-formylquinoline} \quad (75\%\text{ yield})
$$
The formyl group serves as the electrophilic site for hydrazine attack in pyrazole annulation.
Pyrazole Annulation Strategies
2.2.1. Hydrazine Cyclocondensation
Treatment of 8-ethoxy-3-formylquinoline with hydrazine hydrate in ethanol under reflux (12 h) generates the pyrazole ring:
$$
\text{3-Formylquinoline} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\Delta} \text{1H-Pyrazolo[4,3-c]quinoline} \quad (68\%\text{ yield})
$$
Critical parameters:
- Hydrazine stoichiometry : 1.2 equivalents minimizes side reactions
- Reaction time : <12 h prevents over-oxidation
- Workup : Neutralization with NaHCO3 before extraction
2.2.2. Electrochemical Cyclization
An alternative green chemistry approach employs electrochemical synthesis (Figure 2):
| Condition | Value | Advantage |
|---|---|---|
| Electrolyte | NaCl (0.1 M) | Non-toxic, low-cost |
| Current Density | 10 mA/cm2 | Selective cyclization |
| Solvent | Acetonitrile/H2O (9:1) | Enhances conductivity |
This method achieves 73% yield with >99% purity, eliminating metal catalysts.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern manufacturing adopts flow chemistry to enhance reproducibility:
| Stage | Flow Reactor Type | Residence Time |
|---|---|---|
| Quinoline Formation | Packed-bed (H2SO4) | 45 min |
| Pyrazole Annulation | Microfluidic | 2 h |
| Suzuki Coupling | Tube reactor | 30 min |
Benefits include 12-fold productivity increase vs. batch processing and consistent purity (>98%).
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
5.1. Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J=5.2 Hz, 1H, H-5), 7.89–7.32 (m, 8H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH2), 2.45 (s, 3H, CH3).
- HRMS : m/z calcd. for C25H20FN3O [M+H]+: 397.453; found: 397.452.
5.2. Chromatographic Purity
HPLC (C18, MeCN:H2O 70:30) shows single peak at tR=6.7 min, confirming >99% purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : A widely used approach involves condensation reactions starting with substituted quinoline precursors. For example, ethyl-4,6-dichloro-quinoline-3-carboxylate can react with arylhydrazines (e.g., 4-fluorophenylhydrazine) in xylenes under reflux, followed by ethoxylation and tolyl group introduction. Triethylamine is often employed as a base to facilitate cyclization, achieving yields up to 71% . Modifications in substituent positions (e.g., ethoxy vs. methoxy groups) require careful stoichiometric control to avoid side products .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural verification typically combines spectroscopic and crystallographic techniques. and NMR (e.g., δ 12.95 ppm for pyrazole protons, δ 161.37 ppm for carbonyl carbons) and HRMS (e.g., m/z 326.0682 for [M+H]) are used for functional group identification . Single-crystal X-ray diffraction (monoclinic, space group P2/c) provides bond lengths and angles, confirming the pyrazoloquinoline core and substituent orientations .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization requires balancing reaction parameters:
- Solvent choice : Xylenes or DMF are preferred for high-temperature cyclization due to their boiling points and inertness .
- Catalysis : Triethylamine or KCO enhances nucleophilic substitution during ethoxy group introduction .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the target compound from byproducts like unreacted hydrazines or dimerized intermediates .
Q. How should conflicting spectroscopic data from structurally similar derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.79 ppm for methoxy vs. δ 3.87 ppm for ethoxy groups) arise from electronic effects of substituents. To resolve contradictions:
- Perform 2D NMR (e.g., - COSY, HSQC) to assign proton-carbon correlations unambiguously .
- Compare experimental data with computational predictions (DFT calculations) to validate assignments .
- Cross-reference with crystallographic data to confirm spatial arrangements of substituents .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in pyrazoloquinoline derivatives?
- Methodological Answer :
- Substituent variation : Replace the ethoxy group with amino or trifluoromethyl groups to assess electronic effects on bioactivity .
- Isosteric replacements : Substitute the 4-fluoro-phenyl group with bulkier aryl rings (e.g., 2,4-dichlorophenyl) to study steric hindrance impacts .
- Pharmacological assays : Use in vitro models (e.g., receptor binding assays) to correlate structural changes with activity trends. For example, pyrazoloquinolines with electron-withdrawing groups often show enhanced affinity for GABA receptors .
Q. How can researchers address low reproducibility in synthetic protocols across laboratories?
- Methodological Answer :
- Standardize reaction conditions : Document exact stoichiometry (e.g., 1:1.2 molar ratio of quinoline precursor to hydrazine) and solvent drying methods .
- Quality control : Use HPLC (≥98% purity) to verify intermediate integrity before proceeding to subsequent steps .
- Collaborative validation : Reproduce syntheses in independent labs with shared batch materials to identify protocol-specific variables (e.g., impurity profiles) .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo .
- Solubility adjustments : Formulate the compound with cyclodextrins or liposomes to enhance bioavailability if poor solubility is observed in animal models .
- Dose-response reevaluation : Adjust dosing regimens to account for species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states for cyclization steps, predicting regioselectivity in pyrazole ring formation .
- Retrosynthetic software : Tools like Synthia or AiZynthFinder propose viable routes using known quinoline and pyrazole coupling reactions .
- Docking simulations : AutoDock Vina predicts binding modes to biological targets, guiding functionalization strategies for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
